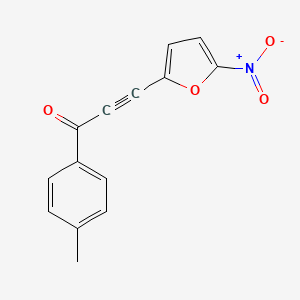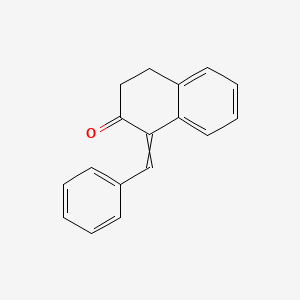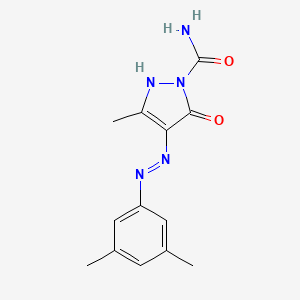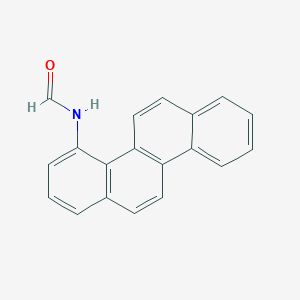
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one is an organic compound that features both aromatic and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 5-nitrofuran-2-ylacetylene.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions.
Procedure: The reaction mixture is heated to promote the formation of the desired product through a coupling reaction.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one would depend on its specific application. For example:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: Its structural properties may contribute to the formation of materials with unique electronic or mechanical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group.
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-amine: Similar structure but with an amine group.
Propriétés
Numéro CAS |
32023-48-6 |
|---|---|
Formule moléculaire |
C14H9NO4 |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C14H9NO4/c1-10-2-4-11(5-3-10)13(16)8-6-12-7-9-14(19-12)15(17)18/h2-5,7,9H,1H3 |
Clé InChI |
AQZXINYDUNILQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C#CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)







